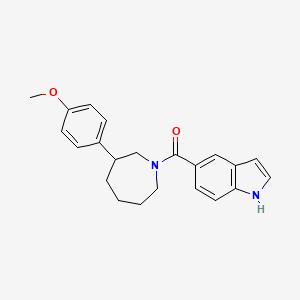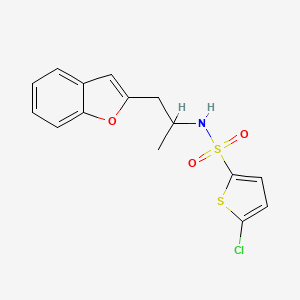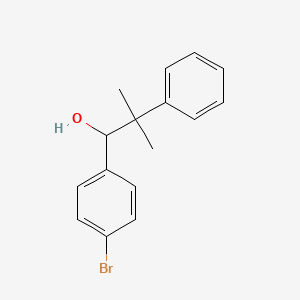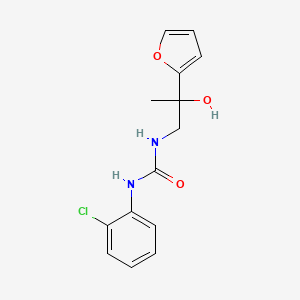
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea, also known as CHF-5074, is a small molecule drug candidate that has shown potential in treating inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and Alzheimer's disease.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Protection of Alcohols as Tetrahydro-2-Furanyl Ethers : Kruse et al. (2010) discussed the synthetic utility of 2-Chlorotetrahydrofuran (2-Cl-THF) for protecting alcohols as tetrahydro-2-furanyl ethers, highlighting its role in the formation of derivatives with furan moieties, which may be relevant to the synthesis or modification of compounds like 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea (Kruse, Jonkers, Dert, & Gen, 2010).
Environmental and Biological Research
- Photodegradation of Urea Derivatives : Guoguang, Xiangning, and Xiao-bai (2001) investigated the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in various media, determining the rate constants, half-lives, and photoreaction products. This study is critical for understanding the environmental fate of such compounds (Guoguang, Xiangning, & Xiao-bai, 2001).
Advanced Material and Chemical Properties
- Nonlinear Optical Properties : Shkir et al. (2018) conducted a first principles study on the electronic, optical, and nonlinear optical properties of a chalcone derivative, which could offer insights into the electro-optic applications of compounds with similar structures, including urea derivatives with specific functional groups (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).
Antimicrobial Activity
- Synthesis and Bioactivity of Urea Derivatives : Donlawson et al. (2020) synthesized and evaluated the antimicrobial activity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, showing effectiveness against several pathogens. This highlights the potential medicinal applications of similar urea derivatives (Donlawson, Nweneka, Orie, & Okah, 2020).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-14(19,12-7-4-8-20-12)9-16-13(18)17-11-6-3-2-5-10(11)15/h2-8,19H,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWSNAJHWVROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

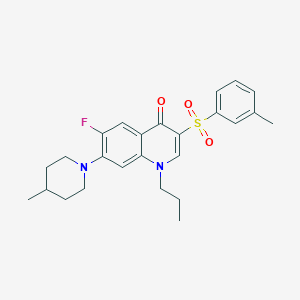
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)
![3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2534752.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2534753.png)

![ethyl 2-({[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2534755.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2534756.png)
![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2534758.png)

![Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2534765.png)
